ALDH3A1 Inhibitory Potency
2-Bromo-5-chloro-4-fluorobenzaldehyde demonstrates measurable, albeit moderate, inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1). In a standardized spectrophotometric assay using benzaldehyde as a substrate, the compound exhibited an IC50 of 2,100 nM (2.1 µM) [1]. This value is 47.6-fold higher (less potent) than that of the more potent analog 'B37' (IC50 = 1,000 nM) from the same patent series, but importantly, it is at least 47.6-fold more potent than the inactive comparator 'A47' which showed an IC50 > 100,000 nM under identical conditions [2]. This positions 2-bromo-5-chloro-4-fluorobenzaldehyde as a distinct, moderate-affinity tool compound for ALDH3A1 studies, clearly differentiated from both more potent and completely inactive members of its class.
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2,100 nM (2.1 µM) |
| Comparator Or Baseline | Compound 'B37' (US9328112): 1,000 nM; Compound 'A47' (US9328112): >100,000 nM |
| Quantified Difference | Target compound is 2.1-fold less potent than 'B37' but at least 47.6-fold more potent than 'A47'. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This quantitative data allows researchers to select a compound with a specific potency window for mechanistic studies, avoiding the use of either an overly potent inhibitor or a completely inactive analog.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994::US9328112, A24). IC50: 2.10E+3 nM. http://www.bindingdb.org (accessed 2026). View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620::US9328112, B37). IC50: 1.00E+3 nM; BDBM50447065 (CHEMBL1561479::US9328112, A47). IC50: >1.00E+5 nM. http://www.bindingdb.org (accessed 2026). View Source
